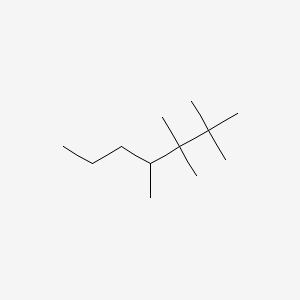
2,2,3,3,4-Pentamethylheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3,4-Pentamethylheptane is a branched hydrocarbon with the molecular formula C12H26. It is a derivative of heptane, characterized by the presence of five methyl groups attached to the main carbon chain. This compound is part of the alkane family, which consists of saturated hydrocarbons with single bonds between carbon atoms. Due to its unique structure, this compound exhibits distinct physical and chemical properties compared to its linear counterparts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4-Pentamethylheptane typically involves the alkylation of heptane with methylating agents under controlled conditions. One common method is the Friedel-Crafts alkylation, where heptane is reacted with methyl chloride in the presence of a strong Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of advanced separation techniques, such as distillation and chromatography, further purifies the compound for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,4-Pentamethylheptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions typically involve the addition of hydrogen to the compound, converting it into more saturated hydrocarbons.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms, are common for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Reactions are typically carried out under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is a common method for reducing this compound.
Substitution: Halogenation reactions often use chlorine or bromine in the presence of light or heat to initiate the reaction.
Major Products Formed
Oxidation: Depending on the extent of oxidation, products can range from alcohols (e.g., 2,2,3,3,4-pentamethylheptanol) to carboxylic acids (e.g., 2,2,3,3,4-pentamethylheptanoic acid).
Reduction: The primary product is a more saturated hydrocarbon, such as 2,2,3,3,4-pentamethylhexane.
Substitution: Halogenated derivatives, such as this compound chloride, are common products.
Scientific Research Applications
2,2,3,3,4-Pentamethylheptane has several applications in scientific research:
Chemistry: It is used as a model compound to study the effects of branching on the physical and chemical properties of hydrocarbons. Its unique structure makes it an ideal candidate for investigating reaction mechanisms and kinetics.
Biology: The compound is used in studies related to lipid metabolism and the role of branched hydrocarbons in biological systems.
Medicine: Research into the potential therapeutic applications of branched hydrocarbons, including their use as drug delivery agents, is ongoing.
Industry: this compound is used as a solvent and in the formulation of specialty chemicals due to its stability and low reactivity.
Mechanism of Action
The mechanism of action of 2,2,3,3,4-Pentamethylheptane involves its interaction with molecular targets through hydrophobic interactions. The branched structure of the compound allows it to fit into hydrophobic pockets of proteins and enzymes, potentially altering their activity. This interaction can affect various biochemical pathways, including those involved in lipid metabolism and signal transduction.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3,4-Pentamethylpentane: Another branched hydrocarbon with a similar structure but fewer carbon atoms.
2,2,4,6,6-Pentamethylheptane: A structural isomer with different branching patterns.
2,3,3-Trimethylpentane: A related compound with fewer methyl groups and a different branching arrangement.
Uniqueness
2,2,3,3,4-Pentamethylheptane is unique due to its specific branching pattern, which imparts distinct physical and chemical properties. Its high degree of branching results in lower boiling and melting points compared to linear hydrocarbons with the same molecular weight. Additionally, the compound’s unique structure influences its reactivity and interactions with other molecules, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
62198-80-5 |
|---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
2,2,3,3,4-pentamethylheptane |
InChI |
InChI=1S/C12H26/c1-8-9-10(2)12(6,7)11(3,4)5/h10H,8-9H2,1-7H3 |
InChI Key |
NTDYBHYVUCYILC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C(C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















